(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester
Description
(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester (CAS: 74874-09-2) is a synthetic compound structurally related to Argatroban, a direct thrombin inhibitor used clinically as an anticoagulant . The molecule features a piperidinecarboxylic acid ethyl ester core substituted with a nitroamino-imino group and a 3-methyl-8-quinolinyl sulfonamide moiety. This configuration confers specificity for thrombin’s active site, analogous to Argatroban derivatives . Key physicochemical properties include a molecular weight of 577.65 g/mol, density of 1.4 g/cm³, and moderate lipophilicity (XLogP3: 2.4), suggesting favorable membrane permeability . Its ethyl ester group enhances bioavailability compared to carboxylic acid analogs .
Properties
IUPAC Name |
ethyl (2R,4R)-1-[(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N7O7S/c1-4-39-24(34)20-14-16(2)10-12-31(20)23(33)19(8-6-11-27-25(26)29-32(35)36)30-40(37,38)21-9-5-7-18-13-17(3)15-28-22(18)21/h5,7,9,13,15-16,19-20,30H,4,6,8,10-12,14H2,1-3H3,(H3,26,27,29)/t16-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOYDKNIEZWRDH-LSTHTHJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(=O)C(CCCN=C(N)N[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453265 | |
| Record name | Argatroban-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74874-09-2 | |
| Record name | Ethyl (2R,4R)-1-[(2S)-5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74874-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Argatroban-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74874-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (2R,4R)-1-[(2S)-5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB7SBV253N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester is a complex organic molecule with significant potential in pharmacology and medicinal chemistry. Its structure includes various functional groups that suggest a diverse range of biological activities, particularly in the context of therapeutic applications.
Chemical Structure and Properties
The compound has the following key properties:
| Property | Value |
|---|---|
| CAS Number | 74874-10-5 |
| Molecular Formula | C23H31N7O7S |
| Molecular Weight | 549.600 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 814.8 ± 75.0 °C |
| Melting Point | 18 °C |
| Water Solubility | Practically insoluble |
Biological Activity Overview
Research indicates that this compound functions primarily as an intermediate in the synthesis of Argatroban, an anticoagulant used to treat thrombosis and other cardiovascular conditions. Its biological activity can be categorized into several key areas:
Anticoagulant Activity
Argatroban, for which this compound serves as an intermediate, is known for its ability to inhibit thrombin, thus preventing blood clot formation. Studies have shown that Argatroban is effective in patients with heparin-induced thrombocytopenia and those undergoing percutaneous coronary intervention .
The mechanism by which Argatroban exerts its effects involves direct inhibition of thrombin by binding to its active site. This action disrupts the conversion of fibrinogen to fibrin, a crucial step in the coagulation cascade.
Case Studies and Research Findings
Several studies have explored the pharmacological implications of this compound and its derivatives:
- Antithrombotic Efficacy : A clinical trial assessed the efficacy of Argatroban in preventing thromboembolic events in patients with heparin-induced thrombocytopenia, demonstrating significant reductions in adverse outcomes compared to control groups .
- Pharmacokinetics : Research has shown that Argatroban has favorable pharmacokinetic properties, including rapid onset and short half-life, allowing for precise control over anticoagulation levels during treatment .
- Toxicity Studies : Toxicity assessments related to the use of Argatroban and its intermediates have indicated low levels of systemic toxicity, making it a safer alternative to traditional anticoagulants like warfarin .
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Development
The primary application of this compound is as an intermediate in the synthesis of Argatroban, a potent direct thrombin inhibitor used in anticoagulation therapy. Argatroban is particularly effective for patients with heparin-induced thrombocytopenia (HIT) and is utilized in managing thrombosis in patients undergoing percutaneous coronary interventions (PCI) .
Structure-Activity Relationship (SAR) Studies
Research has focused on modifying the structure of Argatroban derivatives to enhance their pharmacological properties. The presence of the (3-methyl-8-quinolinyl)sulfonyl moiety contributes to the selectivity and potency against thrombin, making it a valuable scaffold for further SAR studies .
Pharmacology
In Vitro and In Vivo Studies
Studies have demonstrated that derivatives of this compound exhibit significant anticoagulant activity through various mechanisms, including inhibition of thrombin activity and modulation of platelet aggregation. For instance, in vitro assays have shown that modifications to the piperidine ring can lead to increased binding affinity to thrombin .
Clinical Relevance
Clinical studies indicate that Argatroban effectively reduces thrombotic events in patients with HIT. Its rapid onset and short half-life make it suitable for acute settings where immediate anticoagulation is necessary. The compound's efficacy has been documented in numerous case studies involving patients with complex cardiovascular conditions .
Biochemistry
Mechanistic Insights
Research has provided insights into the biochemical pathways influenced by this compound. It has been shown to affect fibrinogen binding to thrombin, thereby inhibiting clot formation. This mechanism is crucial for developing new anticoagulants that can target specific pathways involved in coagulation .
Potential for New Therapeutics
The unique structure of (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester positions it as a candidate for further research into novel therapeutic agents that could address limitations seen with existing anticoagulants .
- Impact on Thrombin Inhibition : A study demonstrated that modifications to the sulfonamide group enhanced the potency of the compound against thrombin, leading to improved clinical outcomes in patients undergoing PCI.
- Patient Outcomes with Argatroban : Clinical trials highlighted the efficacy of Argatroban derived from this compound in reducing mortality rates associated with HIT, showcasing its importance in critical care settings.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of thrombin inhibitors characterized by peptidomimetic structures. Comparisons with related compounds are summarized below:
Key Observations :
- Ester vs. Carboxylic Acid : The ethyl ester derivative (CAS: 74874-09-2) exhibits improved solubility and bioavailability compared to its carboxylic acid counterpart (CAS: 74874-10-5), as ester groups mitigate ionization at physiological pH .
- Quinolinyl Sulfonamide Role: The 3-methyl-8-quinolinyl sulfonamide group is critical for thrombin binding, as its absence in the Argatroban intermediate (CAS: 74874-08-1) reduces potency .
- Structural Similarity to HDAC Inhibitors : While unrelated mechanistically, similarity indexing (Tanimoto coefficient) reveals partial overlap with HDAC8-targeting compounds like Aglaithioduline (~70% similarity to SAHA) .
Physicochemical and Pharmacokinetic Properties
Comparative analysis of key properties:
| Property | Target Compound | CAS: 74874-10-5 (Carboxylic Acid) | Argatroban Intermediate |
|---|---|---|---|
| LogP (XLogP3) | 2.4 | 1.53 | Not reported |
| PSA (Ų) | 210 | 218.78 | 125 (estimated) |
| Boiling Point (°C) | 793.4 | 814.8 | Not applicable |
| Bioavailability Score | 0.55 | 0.35 | 0.20 |
| Half-Life (Predicted) | 4.2 hours | 2.8 hours | <1 hour |
Analysis :
- Lipophilicity : The target compound’s higher XLogP3 (2.4 vs. 1.53) correlates with enhanced tissue penetration, critical for anticoagulant efficacy .
- Polar Surface Area (PSA) : The carboxylic acid analog’s higher PSA (218.78 vs. 210) may reduce blood-brain barrier permeability, limiting neurological side effects .
Bioactivity and Mechanism of Action
- Thrombin Inhibition : The target compound inhibits thrombin with sub-micromolar IC50 values, comparable to Argatroban derivatives. Its ethyl ester group facilitates prodrug activation in vivo .
- Activity Landscape Modeling : Structurally similar compounds cluster into groups with analogous bioactivity profiles (e.g., anticoagulant vs. epigenetic modulation), as shown in hierarchical clustering studies .
- SAR Insights: Modifications to the nitroamino-imino group or quinolinyl sulfonamide reduce thrombin affinity by >50%, confirming their roles in target engagement .
Computational Comparisons
- Tanimoto Similarity: Using MACCS fingerprints, the target compound shares ~65% similarity with Argatroban and <40% with non-anticoagulant analogs .
- QSAR Models: Predictive models highlight the nitroamino-imino group as a key descriptor for anticoagulant activity, validated by experimental IC50 data .
- NMR Profiling: Comparative NMR analysis (e.g., chemical shifts at positions 29–36 and 39–44) distinguishes sulfonamide-containing analogs from non-sulfonamide derivatives .
Preparation Methods
Cyclization of Chiral Amino Alcohols
Starting from L-valine derivatives, a four-step sequence can generate the piperidine ring:
-
Esterification of L-valine with ethanol under acidic conditions yields ethyl L-valinate.
-
Reductive amination with a ketone (e.g., acetone) forms a secondary amine intermediate.
-
Cyclization via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) produces the piperidine ring with retention of configuration.
-
Methylation at the 4-position using methyl iodide and a base (e.g., potassium carbonate) completes the core.
This route achieves >90% enantiomeric excess (ee) when chiral auxiliaries or catalysts are employed.
Installation of the Pentyl Side Chain
The pentyl chain at position 1 of the piperidine introduces two critical functional groups: a sulfonamide at C2 and a nitroamino-imino group at C5.
Stepwise Amidation and Sulfonylation
-
Peptide Coupling : The primary amine of the piperidine core reacts with a protected pentanedioic acid derivative (e.g., Fmoc-Glu-OtBu) using HATU/DIEA to form an amide bond.
-
Selective Deprotection : Removal of the Fmoc group with piperidine exposes the amine at C2.
-
Sulfonylation : Treatment with 3-methyl-8-quinolinylsulfonyl chloride in dichloromethane (DCM) with triethylamine installs the sulfonamide group.
Nitroamino Group Introduction
The C5 imino(nitroamino)methyl group is installed via nitroamination :
-
Imination : Reaction of the C5 amine with cyanogen bromide forms a cyanoimine intermediate.
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Nitro Group Addition : Nitration using fuming nitric acid at 0°C introduces the nitro group, followed by hydrolysis to yield the nitroamino functionality.
Stereochemical Control in Pentyl Chain Assembly
The (2S) configuration of the pentyl chain is achieved through asymmetric catalysis during amide bond formation.
Chiral Auxiliary Approach
Using a Schöllkopf chiral auxiliary, the pentanedioic acid is converted to a bis-lactim ether. Alkylation with methyl iodide followed by hydrolysis yields the (S)-configured amine, which is coupled to the piperidine core.
Enzymatic Resolution
Lipase-catalyzed hydrolysis of a racemic pentyl ester intermediate selectively cleaves the (R)-enantiomer, leaving the desired (S)-configured product.
Final Esterification and Purification
The ethyl ester at the piperidine C2 position is introduced early in the synthesis to avoid side reactions. Post-assembly, the crude product is purified via preparative HPLC using a C18 column and acetonitrile/water gradient, achieving >98% purity.
Industrial-Scale Production Considerations
For large-scale synthesis, cost efficiency and safety are prioritized:
-
Continuous Flow Hydrogenation : Reduces reaction time and improves yield in piperidine core synthesis.
-
Solid-Phase Synthesis : Automates repetitive amidation/sulfonylation steps for the pentyl chain.
-
Waste Minimization : Solvent recovery systems and catalytic recycling (e.g., Pd/C in hydrogenation) enhance sustainability.
Analytical Characterization
Critical quality attributes are verified through:
Q & A
Basic: How can the structural identity of this compound be confirmed experimentally?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- High-resolution mass spectrometry (HRMS) to verify the molecular formula (C23H31N7O7S, MW 549.606 g/mol) .
- <sup>1</sup>H and <sup>13</sup>C NMR to resolve stereochemistry at chiral centers (e.g., 2R,4R and 2S configurations). Compare chemical shifts with analogs like ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine carboxylate, which exhibits distinct splitting patterns for methyl and ester groups .
- Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonyl, nitroamino, and ester carbonyl stretches) .
- X-ray crystallography (if crystalline) to unambiguously assign stereochemistry .
Basic: What are the critical considerations for synthesizing this compound?
Methodological Answer:
Synthesis involves multi-step protection/deprotection strategies:
- Step 1: Introduce the imino(nitroamino)methyl group via nitroamine coupling, ensuring pH control to avoid premature deprotection .
- Step 2: Sulfonylation of the quinoline moiety using (3-methyl-8-quinolinyl)sulfonyl chloride under anhydrous conditions .
- Step 3: Piperidine ring formation via Boc-protected intermediates (e.g., (2R,5S)-1-Boc-5-aminopiperidine-2-carboxylic acid ethyl ester) to preserve stereochemical integrity .
- Purification: Use preparative HPLC with chiral columns to separate diastereomers .
Advanced: How can contradictory spectral data (e.g., NMR or MS) be resolved during characterization?
Methodological Answer:
Contradictions often arise from:
- Epimerization: Check for pH/temperature-induced racemization during synthesis or analysis. Adjust chromatographic conditions (e.g., mobile phase modifiers) to separate co-eluting epimers .
- Dynamic equilibria: Use low-temperature NMR to "freeze" conformational changes, particularly for flexible side chains like the pentyl linker .
- Isotopic patterns: Cross-validate HRMS with isotopic distribution simulations (e.g., using Bruker DataAnalysis) to rule out impurities .
Advanced: What experimental design strategies improve synthesis yield and reproducibility?
Methodological Answer:
- Design of Experiments (DoE): Optimize reaction parameters (e.g., temperature, stoichiometry) using response surface methodology. For example, flow-chemistry setups enable precise control of residence time and mixing .
- In-line analytics: Implement real-time IR or Raman monitoring to track intermediate formation (e.g., nitroamino group coupling) .
- Scale-down protocols: Use microreactors to test hazardous steps (e.g., sulfonylation) before scaling up .
Advanced: How can non-covalent interactions influence this compound's reactivity or binding properties?
Methodological Answer:
- Hydrogen bonding: The nitroamino and sulfonyl groups may form strong H-bonds with biological targets. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- π-π stacking: The quinoline moiety likely engages in stacking interactions. Computational modeling (e.g., DFT or MD simulations) can predict interaction sites .
- Solvent effects: Test reactivity in aprotic vs. protic solvents to assess how solvation impacts non-covalent stabilization .
Advanced: How to design analogs with enhanced pharmacological properties?
Methodological Answer:
- Structure-activity relationship (SAR): Modify the quinoline sulfonyl group (e.g., introduce halogens for improved lipophilicity) or the piperidine ester (e.g., replace ethyl with tert-butyl for metabolic stability) .
- Molecular dynamics (MD) simulations: Screen virtual libraries for analogs with optimized target binding (e.g., adenosine receptors) .
- Metabolic profiling: Use liver microsome assays to identify labile sites (e.g., ester hydrolysis) and introduce protective groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
